[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-1-2-9(7(3-8)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAMNEPXRRXUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzyl Alcohol Intermediate
The hydroxymethyl group is typically introduced by reduction of a corresponding aldehyde or ester precursor or by direct substitution reactions.
- For example, benzyl alcohol derivatives can be synthesized by reduction of methyl esters or aldehydes derived from fluorinated hydroxybenzoic acids using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
- Alternative methods include nucleophilic substitution of bromomethyl precursors with appropriate nucleophiles under controlled temperature conditions.
Introduction of the 1,2,4-Triazol-1-yl Group
The triazole moiety is introduced through nucleophilic substitution of benzyl halides or via coupling reactions:
- The benzyl alcohol is converted into the corresponding benzyl chloride using thionyl chloride (SOCl2).
- This benzyl chloride then reacts with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) to afford the benzyl-triazole intermediate.
- The reaction is typically carried out under mild heating to ensure complete substitution.
Alternative Synthetic Routes
- A one-pot synthesis approach for related triazole-containing benzyl alcohols involves the use of phosphoric acid diesters and iodine catalysis under low temperature conditions to improve yield and reduce by-products, as demonstrated in industrially relevant syntheses.
- Organometallic reagents such as bromomagnesium or lithium reagents are employed to generate intermediates that are subsequently reacted with aldehydes or other electrophiles to form the hydroxymethyl group.
Representative Reaction Conditions and Yields
Purification and Characterization
- The crude products are typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Final compounds are characterized by standard analytical techniques including NMR, HPLC, and mass spectrometry to confirm purity and structure.
- Yields reported are generally reproducible and scalable.
Summary of Key Research Findings
- The use of lithium aluminium hydride reduction of fluorinated esters is a reliable route to obtain benzyl alcohol intermediates with high regioselectivity and yield.
- Alkylation of benzyl chlorides with 1H-1,2,4-triazole in DMF under basic conditions is an effective method to install the triazole moiety.
- Industrially viable one-pot methods employing phosphorus trichloride and iodine catalysis have been developed to improve yields and reduce costs in related triazole-benzyl alcohol derivatives.
- Organometallic intermediates such as bromomagnesium reagents enable the formation of complex benzyl alcohols with alkyne or triazole substituents, expanding synthetic flexibility.
Chemical Reactions Analysis
Types of Reactions
[5-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[5-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Structural Comparisons:
Substituent Position and Bioactivity: The ortho-substituted triazole in this compound may sterically hinder enzyme binding compared to para-substituted analogs like [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol . Fluorine placement influences metabolic stability: 5-Fluoro substitution (target compound) vs. 2,4-difluoro substitution () may alter interactions with cytochrome P450 enzymes .
Functional Group Impact: Hydroxymethyl (-CH₂OH) groups enhance solubility, as seen in the target compound and [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol .
Multi-Triazole Systems: Fluconazole-related Compound A’s bis-triazole structure (MW 355.33) suggests stronger binding to fungal CYP51 compared to mono-triazole derivatives but may increase synthetic complexity .
Biological Activity
[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom and a triazole ring attached to a phenyl group, which contributes to its biological properties. The molecular formula is , with a molecular weight of 205.20 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Cytochrome P450 Inhibition : The triazole ring can bind to the heme iron in cytochrome P450 enzymes, inhibiting their activity. This mechanism is critical in drug metabolism and the synthesis of various compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. Notably:
- Antistaphylococcal Activity : Compounds similar to this compound exhibit significant antistaphylococcal activity. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 5.5 to 25.6 μM against Staphylococcus aureus .
Comparative Efficacy
A comparative analysis of various triazole derivatives reveals that modifications in the aniline structure can lead to enhanced antibacterial effects:
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| This compound | 5.2 | 10.4 |
| Ciprofloxacin | 6.0 | 12.0 |
| Other triazole derivatives | Varies | Varies |
This table illustrates that the compound's efficacy is comparable to established antibiotics like ciprofloxacin.
Case Studies
Several case studies have documented the biological activities of triazole-based compounds:
- Inhibition of DprE1 : A study identified potent inhibitors of the DprE1 enzyme from triazole ligands, with IC50 values indicating strong inhibition potential for tuberculosis treatment .
- Antifungal Activity : Research has shown that certain triazole derivatives exhibit antifungal properties against Candida species, suggesting potential applications in treating fungal infections.
Q & A
Q. What synthetic strategies are effective for producing [5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol with high yield and purity?
A multi-step approach is typically employed:
- Step 1 : Introduce the triazole moiety via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can attach the 1,2,4-triazole group to the fluorophenyl ring .
- Step 2 : Functionalize the phenyl ring with a hydroxymethyl group. This may involve reduction of a carbonyl precursor (e.g., aldehyde to alcohol) using NaBH₄ or LiAlH₄ .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to isolate the product .
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and triazole groups) and the hydroxymethyl group (δ ~4.5–5.0 ppm for -CH₂OH) .
- FTIR : Confirm O-H stretching (~3200–3600 cm⁻¹) and triazole C=N/C-N absorption (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (e.g., m/z 237.2 for C₉H₇FN₃O⁺) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?
- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible hydroxymethyl or triazole groups .
- Solutions :
- Use SHELXT for structure solution via dual-space algorithms, leveraging Patterson or direct methods for phase determination .
- Refine with SHELXL , applying restraints for disordered moieties (e.g., triazole orientation) and incorporating hydrogen-bonding networks .
- Validate with R-factor convergence (< 5%) and Hirshfeld surface analysis for intermolecular interactions .
Q. How can molecular docking studies predict the compound’s interaction with fungal cytochrome P450 enzymes (e.g., CYP51)?
- Methodology :
- Prepare the ligand: Optimize geometry using DFT (B3LYP/6-31G*) and assign partial charges .
- Docking: Use AutoDock Vina or Schrödinger Glide with CYP51 (PDB: 1EA1) to assess binding affinity and pose .
- Key interactions: Triazole N-atoms coordinate the heme iron, while the fluorophenyl group engages in hydrophobic contacts with residues like Phe228 and Tyr132 .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via MD simulations .
Q. What analytical methods are suitable for detecting trace impurities (e.g., regioisomers or oxidation byproducts) in synthesized batches?
- UPLC-MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a water/acetonitrile (0.1% formic acid) gradient. Detect impurities at 254 nm and confirm via MS/MS .
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), or UV light to identify labile groups (e.g., hydroxymethyl oxidation to aldehyde) .
- Reference standards : Compare retention times and spectra with Fluconazole EP Impurity B analogs (e.g., CAS 871550-15-1) .
Q. How does substituent variation (e.g., triazole position or fluorophenyl substitution) impact antifungal activity?
- Structure-Activity Relationship (SAR) :
- Triazole position : 1H-1,2,4-triazol-1-yl at C2 optimizes steric compatibility with CYP51’s active site .
- Fluorine substitution : 5-Fluoro enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Hydroxymethyl group : Critical for hydrogen bonding with Thr311 or water molecules in the enzyme pocket .
- Validation : Minimum inhibitory concentration (MIC) assays against Candida albicans and cytotoxicity screening in mammalian cells .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
